5-Amino-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one consists of a benzene ring fused with a thiazine ring, which contains both nitrogen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one involves the copper-catalyzed cascade reaction. This method utilizes 2-halo-N-(2-halophenyl)-acetamides and AcSH (acetyl sulfide) through an SN2/deacetylation/coupling process . The reaction conditions typically involve the use of a copper catalyst and appropriate solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one are not extensively documented in the literature. the scalability of the copper-catalyzed cascade reaction suggests that it could be adapted for industrial-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazine derivatives, and various substituted benzothiazinones.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound targets the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Another heterocyclic compound with similar structural features and biological activities.
8-Nitro-4H-benzo[e][1,3]thiazin-4-one: Known for its potent antitubercular activity.
Uniqueness
5-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the thiazine ring
Properties
CAS No. |
21762-77-6 |
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Molecular Formula |
C8H8N2OS |
Molecular Weight |
180.23 g/mol |
IUPAC Name |
5-amino-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H8N2OS/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4,9H2,(H,10,11) |
InChI Key |
PLIKCUKJAAUGHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2S1)N |
Origin of Product |
United States |
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